molecular formula C14H12O4 B5827069 2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone CAS No. 22761-00-8

2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone

Cat. No.: B5827069
CAS No.: 22761-00-8
M. Wt: 244.24 g/mol
InChI Key: YYKGZYGSFFMVEP-UHFFFAOYSA-N
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Description

2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.07355886 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

A study by Atemnkeng et al. (2003) introduced a new photoremovable protecting group, specifically 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for carboxylic acids. This protecting group showed promising results in protecting various carboxylic acids, releasing the acid in 70-85% isolated yields upon photolysis (Atemnkeng et al., 2003).

Anti-Microbial Properties

A 2022 study by Satya et al. explored the anti-microbial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), derived from various plant sources. The study conducted molecular docking and ADMET studies, showing significant binding affinities with proteins in Staphylococcus aureus, highlighting its potential for anti-microbial applications (Satya et al., 2022).

Anti-Inflammatory Activity

Singh et al. (2020) investigated the anti-inflammatory activity of phenyl dimer compounds, including derivatives of phenyl ethanone. The study found that these compounds exhibited notable anti-inflammatory effects in vivo on Wistar strain albino rats, showcasing their potential therapeutic applications (Singh et al., 2020).

Synthesis of Derivatives

Zhou Jin-xia (2010) conducted a study on the synthesis of a derivative of (2,4-dihydroxyphenyl)ethanone, which showed a yield of 73% under optimized conditions. This research contributes to the methodology of synthesizing derivatives of phenyl ethanone for various applications (Zhou Jin-xia, 2010).

Optical Properties in Fluorophores

Khan et al. (2016) synthesized a compound involving 1-(2-hydroxyphenyl) ethanone and studied its optical properties in different solvents. This research provides insights into the solvatochromic properties of such compounds, useful in developing sensitive fluorescent materials (Khan et al., 2016).

Applications in Biological Systems

Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe using 1-(2-Hydroxyphenyl)ethanone. The probe showed high selectivity and sensitivity to H2S, indicating its potential for studying effects in biological systems (Fang et al., 2019).

Properties

IUPAC Name

2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-7-6-10(13(17)14(11)18)12(16)8-9-4-2-1-3-5-9/h1-7,15,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKGZYGSFFMVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22761-00-8
Record name 2-PHENYL-1-(2,3,4-TRIHYDROXYPHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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